molecular formula C7H10N2O2 B12436954 2-(1-methyl-1H-imidazol-2-yl)propanoic acid CAS No. 1343312-31-1

2-(1-methyl-1H-imidazol-2-yl)propanoic acid

Cat. No.: B12436954
CAS No.: 1343312-31-1
M. Wt: 154.17 g/mol
InChI Key: RUNGRIFDFFUCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-component reactions. For example, the synthesis of highly substituted imidazole derivatives can be achieved from α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . This method is efficient and can be conducted on a gram scale, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(1-methyl-1H-imidazol-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid

Uniqueness

2-(1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1343312-31-1

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2/c1-5(7(10)11)6-8-3-4-9(6)2/h3-5H,1-2H3,(H,10,11)

InChI Key

RUNGRIFDFFUCOH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.